molecular formula C21H21FN2O2S B2664717 2-(4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide CAS No. 893996-09-3

2-(4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide

Cat. No.: B2664717
CAS No.: 893996-09-3
M. Wt: 384.47
InChI Key: XPESEEHQOWQVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide is a useful research compound. Its molecular formula is C21H21FN2O2S and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study by Coleman et al. (2000) focused on the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the metabolic pathways that could be relevant for understanding the biotransformation of related compounds. This research might provide a foundation for studying the metabolism of similar acetamide derivatives, offering insights into their potential environmental or toxicological impacts (Coleman, Linderman, Hodgson, & Rose, 2000).

Inhibitors for Protein Tyrosine Phosphatase

Saxena et al. (2009) synthesized and evaluated derivatives of 2-(4-methoxyphenyl)ethyl acetamide for their inhibitory activity against PTP1B, which plays a crucial role in insulin signaling. These findings could suggest a framework for the development of new therapeutic agents for diseases such as diabetes, using the base structure of the compound as a potential candidate for further modification and evaluation (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Antimicrobial Activities of Thiazole Derivatives

Research by Wardkhan et al. (2008) on thiazole derivatives and their antimicrobial activities could indicate the potential of 2-(4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide for similar applications. The study’s approach to synthesizing and testing thiazole-conjugated compounds for antimicrobial properties may offer a methodological blueprint for exploring the antimicrobial potential of the specific compound (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Neuroprotective Effects of Analog Compounds

Yu et al. (2018) studied an analog of salidroside, showing potent neuroprotective effects in cerebral ischemic injury. This research may inspire further investigation into the neuroprotective potential of similar compounds, including the one you're interested in, particularly in the context of cerebral ischemia or other neurological conditions (Yu, Wei, Chi, Xu, & Ding, 2018).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S/c1-14-19(27-21(24-14)16-5-9-18(26-2)10-6-16)11-12-23-20(25)13-15-3-7-17(22)8-4-15/h3-10H,11-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPESEEHQOWQVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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